molecular formula C14H14N2O3 B2635160 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone CAS No. 5625-89-8

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone

Cat. No.: B2635160
CAS No.: 5625-89-8
M. Wt: 258.277
InChI Key: LMNYZFUEOJRQSR-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . These changes can result from the compound’s interaction with its targets, leading to alterations in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include substituted indoles, reduced derivatives, and various addition products.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole and morpholine rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(14(18)16-5-7-19-8-6-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYZFUEOJRQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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